molecular formula C18H23O4P B3046883 Diethyl 4-(benzyloxy)benzylphosphonate CAS No. 131719-55-6

Diethyl 4-(benzyloxy)benzylphosphonate

Cat. No. B3046883
CAS RN: 131719-55-6
M. Wt: 334.3 g/mol
InChI Key: LOPTXROLMDAJBT-UHFFFAOYSA-N
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Description

Diethyl 4-(benzyloxy)benzylphosphonate is a chemical compound with the molecular formula C18H23O4P . It has a molecular weight of 334.35 . The IUPAC name for this compound is 1-(diethoxyphosphorylmethyl)-4-phenylmethoxybenzene .


Synthesis Analysis

The synthesis of diethyl benzylphosphonate derivatives, including Diethyl 4-(benzyloxy)benzylphosphonate, has been studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .


Molecular Structure Analysis

The molecular structure of Diethyl 4-(benzyloxy)benzylphosphonate is represented by the InChI code: 1S/C18H23O4P/c1-3-21-23(19,22-4-2)15-17-10-12-18(13-11-17)20-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 4-(benzyloxy)benzylphosphonate are not explicitly stated in the available resources .

Mechanism of Action

The mechanism of action of Diethyl 4-(benzyloxy)benzylphosphonate is not explicitly stated in the available resources .

Safety and Hazards

Diethyl 4-(benzyloxy)benzylphosphonate may cause skin and eye irritation, and may be harmful if swallowed or absorbed through the skin . It may also cause respiratory tract irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

Several newly synthesized organophosphonates, including Diethyl 4-(benzyloxy)benzylphosphonate, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . Preliminary studies suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin . These compounds may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O4P/c1-3-21-23(19,22-4-2)15-17-10-12-18(13-11-17)20-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPTXROLMDAJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435476
Record name Diethyl 4-(benzyloxy)benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-(benzyloxy)benzylphosphonate

CAS RN

131719-55-6
Record name Diethyl 4-(benzyloxy)benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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